1-(5-Methoxyoxolan-2-yl)propan-2-one
Description
1-(5-Methoxyoxolan-2-yl)propan-2-one is a ketone derivative featuring a methoxy-substituted tetrahydrofuran (oxolan) ring attached to a propan-2-one moiety. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol. The compound’s structure combines a cyclic ether (oxolan) with a methoxy group at the 5-position and a ketone group at the propan-2-one chain.
Properties
CAS No. |
112570-90-8 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-(5-methoxyoxolan-2-yl)propan-2-one |
InChI |
InChI=1S/C8H14O3/c1-6(9)5-7-3-4-8(10-2)11-7/h7-8H,3-5H2,1-2H3 |
InChI Key |
YGRSAMAXEWUNBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCC(O1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Methoxyoxolan-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 5-methoxyoxolane with acetone in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1-(5-Methoxyoxolan-2-yl)propan-2-one may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalysts and purification techniques ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxyoxolan-2-yl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(5-Methoxyoxolan-2-yl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Methoxyoxolan-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 1-(5-Methoxyoxolan-2-yl)propan-2-one with structurally related compounds:
Key Observations :
- Polarity and Solubility : The methoxyoxolan derivative is less polar than aromatic analogs (e.g., 1-(5-chloro-2-methoxyphenyl)propan-1-one) due to the absence of an aromatic ring and chloro substituent. However, the cyclic ether and methoxy group enhance polarity compared to piperidine-based pelletierine .
- Stability: The oxolan ring is less reactive than furanone (in ) due to its saturated nature, reducing susceptibility to ring-opening reactions. The ketone group, however, remains prone to nucleophilic attack across all compounds .
Spectroscopic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
